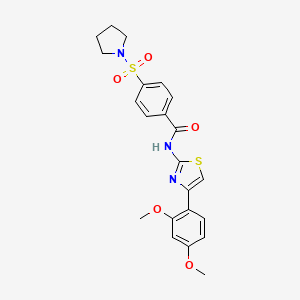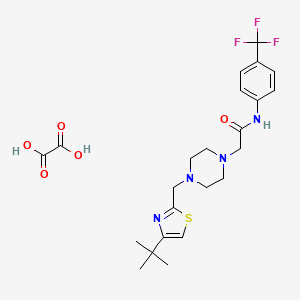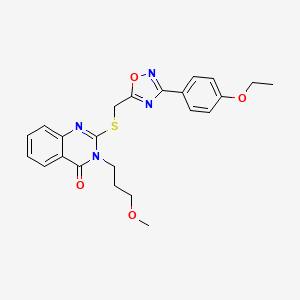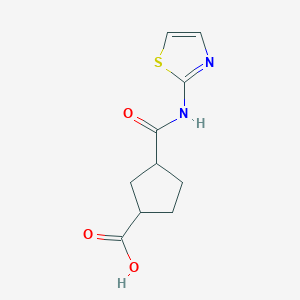
2-Bromo-7-methoxyphenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-methoxyphenazine is a chemical compound with the molecular formula C13H9BrN2O . It has an average mass of 289.127 Da and a monoisotopic mass of 287.989807 Da .
Synthesis Analysis
Phenazines, which include this compound, are known to exhibit a diverse range of biological properties and have significant applications in both medicinal and industrial fields . The most general approaches for the synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Phenazines, including this compound, are synthesized using various methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Aplicaciones Científicas De Investigación
Interdisciplinary Experiment in Undergraduate Studies
2-Bromo-7-methoxyphenazine, a phenazine derivative, finds application in educational settings. For instance, Lavaggi et al. (2013) discussed an interdisciplinary research-oriented laboratory experiment incorporating phenazine 5,10-dioxides, with a focus on the metabolism of 7-bromo-2-hydroxyphenazine under different conditions. This experiment aimed to introduce students to drug metabolism, activation, and mechanism of action using basic biochemical techniques (Lavaggi et al., 2013).
Biosynthetic Pathway Construction
The biosynthesis of 1-Hydroxyphenazine derivatives, which are related to this compound, was studied by Wan et al. (2022). They focused on constructing a biosynthetic pathway for these derivatives in Pseudomonas chlororaphis H18, enhancing the titer of these compounds, and investigating their antimicrobial activities (Wan et al., 2022).
Chemopreventive Agents Based on Phenazine Structure
Research by Conda-Sheridan et al. (2010) explored the potential of phenazine derivatives, including 2-bromo-1-hydroxyphenazine, as chemopreventive agents. They synthesized various phenazine analogues and evaluated their effects on enzymes and other biological targets, suggesting their utility in cancer prevention (Conda-Sheridan et al., 2010).
Electrochemical Behavior Study
Shah et al. (2013) conducted a detailed study on the electrochemical behavior of 1-methoxyphenazine, a compound similar to this compound. This research focused on its redox behavior across different pH levels, providing insights into the structure-activity relationships of phenazine derivatives (Shah et al., 2013).
Synthesis and Cytotoxicity Studies
Ręka et al. (2023) synthesized 2,3-dialkoxyphenazine derivatives and examined their cytotoxicity. This research sheds light on the synthetic methods and potential applications of phenazine derivatives in medical research, particularly in studying their effects on cancer cells (Ręka et al., 2023).
Antichlamydial Agents
Bao et al. (2019) investigated the synthesis of 3-substituted phenazines, like 3-bromo-1-methoxyphenazine, for their potential as antichlamydial agents. This study highlights the antimicrobial potential of phenazine derivatives and their possible therapeutic applications (Bao et al., 2019).
Solubility Enhancement and Drug Delivery
Dib et al. (2019) studied the use of dendrimer-guest complexes to enhance the solubility of a phenazine N, N′-dioxide derivative, demonstrating an approach to improve the delivery of phenazine-based drugs (Dib et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 2-Bromo-7-methoxyphenazine are abnormal cells, such as cancer cells, and a broad spectrum of microorganisms . The compound acts as a photosensitizing agent in Photodynamic Therapy (PDT), a therapeutic modality that has shown promising results in damaging abnormal cell growth and inactivating microorganisms .
Mode of Action
The mode of action of this compound involves the generation of reactive oxygen species (ROS) through a process known as photosensitization . This process occurs when the compound, acting as a photosensitizer, absorbs energy from a light source at an appropriate wavelength. The absorbed energy excites the compound, which then interacts with oxygen present in the cell to generate ROS .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in cell growth and microbial activity. The generated ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death . This is particularly effective against abnormal cells, such as cancer cells, and microorganisms, making the compound a promising agent for cancer treatment and microbial control .
Pharmacokinetics
Studies have shown the beneficial impact of an appropriate incorporation technique to enhance the cellular uptake of phenazines compounds .
Result of Action
The result of the action of this compound is the damage to abnormal cells and the inactivation of a broad spectrum of microorganisms . This is achieved through the generation of ROS, which can cause significant damage to cellular components, leading to cell death .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of light and oxygen, which are necessary for the photosensitization process . The efficacy and stability of the compound can also be affected by the characteristics of the target cells or microorganisms, as well as the specific conditions of the treatment environment .
Análisis Bioquímico
Biochemical Properties
They can serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, and act as cell signals that regulate patterns of gene expression .
Cellular Effects
Phenazines, including 2-Bromo-7-methoxyphenazine, have shown promising results in damaging abnormal cell growth, such as cancer, and inactivating a broad spectrum of microorganisms . They influence cell function by generating reactive oxygen species (ROS) in the presence of light, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenazines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models .
Metabolic Pathways
Phenazines, including this compound, are involved in various metabolic pathways. They interact with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Phenazines are known to contribute to biofilm formation and architecture, which may influence their localization or accumulation .
Subcellular Localization
Phenazines are known to have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses .
Propiedades
IUPAC Name |
2-bromo-7-methoxyphenazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c1-17-9-3-5-11-13(7-9)16-10-4-2-8(14)6-12(10)15-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFGAUIJSBKWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2828356.png)



![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)



![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2828368.png)
![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)


![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2828376.png)
